molecular formula C22H21N3O4 B2464295 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-79-5

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2464295
CAS No.: 618877-79-5
M. Wt: 391.427
InChI Key: VYBODRXOUCZKEV-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a structurally complex pyrrol-2-one derivative characterized by multiple pharmacophoric groups. Its core structure includes a pyrrol-2-one ring substituted at position 4 with a benzofuran-2-carbonyl moiety, a 2-(dimethylamino)ethyl chain at position 1, a hydroxyl group at position 3, and a pyridin-2-yl group at position 5. The dimethylaminoethyl substituent introduces basicity and hydrophilicity, which may influence pharmacokinetic properties like solubility and membrane permeability. The pyridin-2-yl group at position 5 could facilitate hydrogen bonding or metal coordination in target binding sites .

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-24(2)11-12-25-19(15-8-5-6-10-23-15)18(21(27)22(25)28)20(26)17-13-14-7-3-4-9-16(14)29-17/h3-10,13,19,27H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBODRXOUCZKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is to start with a benzofuran derivative and introduce the pyridine and pyrrolone rings through a series of reactions. The reaction conditions often require the use of strong bases or acids, and the reactions may need to be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to ensure consistent production. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The pyridine ring can be reduced to form a pyridine derivative.

  • Substitution: : The dimethylaminoethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of pyridine derivatives.

  • Substitution: : Formation of various substituted pyrrolone derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been studied for potential antimicrobial and anticancer properties.

  • Medicine: : It may serve as a lead compound for the development of new therapeutic agents.

  • Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

Aminoalkyl Chain Modifications: The 2-(dimethylamino)ethyl group in the target compound is critical for balancing hydrophilicity and lipophilicity. In , replacing dimethylamino with diethylamino increases lipophilicity (LogP +0.5–1.0 estimated), which may enhance blood-brain barrier penetration but reduce aqueous solubility . The 2-furylmethyl group in eliminates the basic amino group, likely reducing interactions with charged residues in enzymatic pockets .

Aromatic Substituents :

  • The pyridin-2-yl group in the target compound offers a hydrogen-bond acceptor site, whereas 3-pyridinylmethyl () introduces steric bulk and alters spatial orientation .
  • Compounds in with phenyl or nitroaryl groups (e.g., 34, 35) exhibit antiestrogenic effects, suggesting that the target’s pyridyl group may similarly modulate estrogen receptor affinity .

Benzofuran Carbonyl :

  • This moiety is conserved across analogues in , and 6. Its planar structure likely aids in stacking interactions with hydrophobic enzyme pockets or DNA intercalation .

Physicochemical Properties

  • LogP and pKa: The target compound’s estimated LogP is ~2.5–3.0 (benzofuran and pyridyl contribute to hydrophobicity; dimethylaminoethyl enhances hydrophilicity). The dimethylamino group (pKa ~8.5) ensures partial protonation at physiological pH, aiding solubility and membrane interaction.
  • Thermal Stability :

    • Pyrrol-2-one derivatives in (e.g., Compound 21) exhibit melting points >250°C, suggesting high crystallinity and thermal stability . The target compound likely shares this trait.

Biological Activity

4-(Benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic compound that belongs to the class of pyrrolones. Its unique structure suggests potential biological activities, which have been explored in various studies. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups, including a benzofuran moiety and a dimethylaminoethyl group. Its molecular formula is C24H24N2O5C_{24}H_{24}N_{2}O_{5}, and it features both hydrophilic and lipophilic characteristics, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, affecting signal transduction pathways.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which may protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives showed effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

CompoundTarget OrganismActivity
4-(Benzofuran...)Staphylococcus aureusInhibitory
4-(Benzofuran...)Escherichia coliModerate
4-(Benzofuran...)Klebsiella pneumoniaeEffective

Antitumor Activity

Another area of investigation is the antitumor potential of the compound. In vitro studies have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have been reported to inhibit the growth of glioblastoma multiforme cells through apoptosis induction .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antibacterial properties of synthesized analogs. Results indicated that modifications to the benzofuran ring enhanced potency against resistant strains .
  • Case Study on Antitumor Effects : A study involving pyrrolone derivatives revealed significant cytotoxicity against breast cancer cells, suggesting that structural modifications can lead to improved therapeutic efficacy .

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